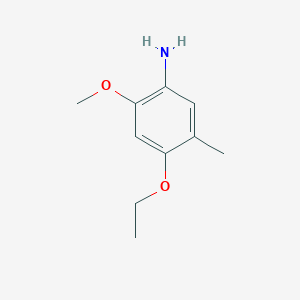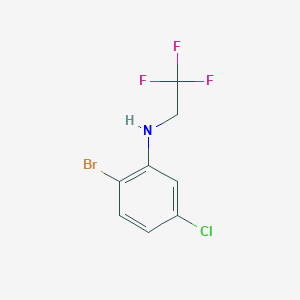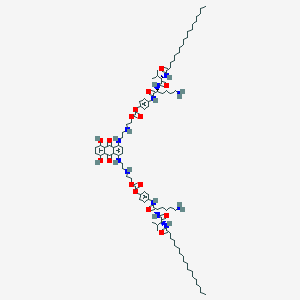
Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, amines, and aromatic rings, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate involves multiple steps, including the formation of amide bonds and the incorporation of anthracene derivatives. The reaction conditions typically require the use of coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would need to be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the amide bonds, potentially converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of amide bonds would produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s amide and amine groups can interact with proteins and enzymes, potentially serving as a probe for studying biochemical pathways.
Medicine
The compound’s structural complexity and functional groups make it a candidate for drug development. It may exhibit biological activity, such as enzyme inhibition or receptor binding, which could be explored for therapeutic applications.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its multiple reactive sites and stability.
作用機序
The mechanism of action of Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The anthracene moiety may also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbonate
- Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) dicarbamate
- Bis(4-((S)-6-amino-2-((S)-3-methyl-2-stearamidobutanamido)hexanamido)phenyl) (((((5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl)) diurethane
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and the presence of the anthracene moiety. This structural complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
分子式 |
C94H148N12O16 |
|---|---|
分子量 |
1702.2 g/mol |
IUPAC名 |
2-[2-[[4-[2-[2-[4-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-(octadecanoylamino)butanoyl]amino]hexanoyl]amino]phenoxy]carbonyloxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl [4-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-(octadecanoylamino)butanoyl]amino]hexanoyl]amino]phenyl] carbonate |
InChI |
InChI=1S/C94H148N12O16/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-79(109)105-85(67(3)4)91(115)103-75(41-37-39-57-95)89(113)101-69-45-49-71(50-46-69)121-93(117)119-65-63-97-59-61-99-73-53-54-74(82-81(73)87(111)83-77(107)55-56-78(108)84(83)88(82)112)100-62-60-98-64-66-120-94(118)122-72-51-47-70(48-52-72)102-90(114)76(42-38-40-58-96)104-92(116)86(68(5)6)106-80(110)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h45-56,67-68,75-76,85-86,97-100,107-108H,7-44,57-66,95-96H2,1-6H3,(H,101,113)(H,102,114)(H,103,115)(H,104,116)(H,105,109)(H,106,110)/t75-,76-,85-,86-/m0/s1 |
InChIキー |
YLYQTJXCTUSWOH-ZZTCKUJNSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)OC(=O)OCCNCCNC2=C3C(=C(C=C2)NCCNCCOC(=O)OC4=CC=C(C=C4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCCCCCCCCCCCCCCCC)C(=O)C5=C(C=CC(=C5C3=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)OC(=O)OCCNCCNC2=C3C(=C(C=C2)NCCNCCOC(=O)OC4=CC=C(C=C4)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCCCCCCCCCCCCCCCC)C(=O)C5=C(C=CC(=C5C3=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13320747.png)
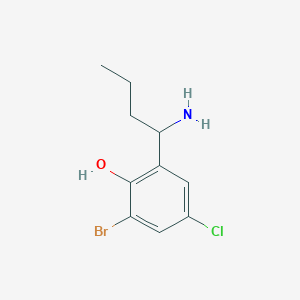
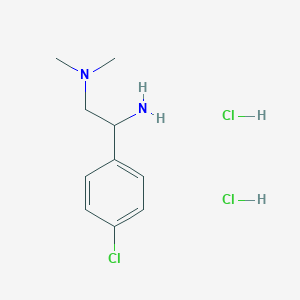
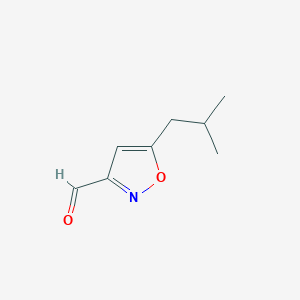
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
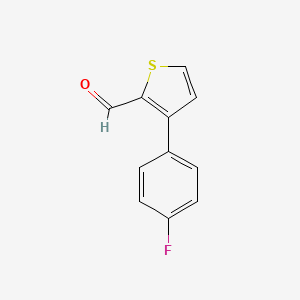
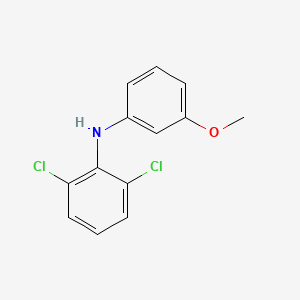

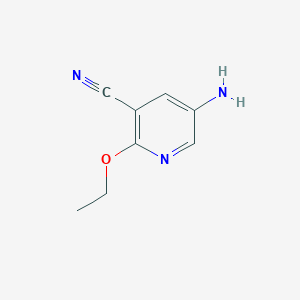
![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
